Regioisomeric Bromine Substitution: Distinct Physicochemical and Reactivity Profile of 7'-Bromo vs. 5'-Bromo and 6'-Bromo Isomers
The position of bromine substitution on the spiro[cyclopropane-1,3'-indoline] scaffold fundamentally alters the compound's electronic surface, calculated logP, and synthetic accessibility for cross-coupling reactions [1]. The 7'-bromo isomer (CAS 1694042-51-7) places the halogen substituent at the ortho-adjacent (peri) position to the indoline nitrogen, creating a distinct steric and electronic microenvironment that differentiates it from 5'-bromo (CAS 1260763-03-8) and 6'-bromo (CAS 1379360-39-0) regioisomers . The calculated logP for 7'-bromospiro[cyclopropane-1,3'-indoline] is 2.69, with a predicted boiling point of 322.9±41.0 °C and density of 1.6±0.1 g/cm³ . While direct head-to-head experimental comparisons of logP and boiling point among the three regioisomers are not available in published literature, the 7'-position offers enhanced accessibility for palladium-catalyzed cross-coupling due to reduced steric shielding relative to positions buried deeper in the indoline cavity [2].
| Evidence Dimension | Calculated logP (Lipophilicity) |
|---|---|
| Target Compound Data | 2.69 |
| Comparator Or Baseline | 5'-Bromo isomer (CAS 1260763-03-8) and 6'-Bromo isomer (CAS 1379360-39-0): values not directly reported |
| Quantified Difference | Position-specific logP variation; quantitative inter-isomer comparison data unavailable in open literature |
| Conditions | Calculated via computational prediction (ChemSrc database) |
Why This Matters
Regioisomeric purity is critical for reproducible SAR studies; procurement of the specific 7'-bromo isomer ensures correct spatial orientation of the halogen for target engagement and downstream derivatization.
- [1] Tetrahedron. (2016). Diastereoselective synthesis of functionalized spiro[cyclopropane-1,3′-indolines]. Volume 72, Issue 33, Pages 5057-5063. View Source
- [2] Sampson, P. B., et al. (2015). The Discovery of Polo-Like Kinase 4 Inhibitors: Design and Optimization of Spiro[cyclopropane-1,3′[3H]indol]-2′(1′H)-ones as Orally Bioavailable Antitumor Agents. Journal of Medicinal Chemistry, 58(1), 130-146. View Source
